molecular formula C13H14BrNO2 B045453 N-(4-Bromopentyl)phthalimide CAS No. 59353-62-7

N-(4-Bromopentyl)phthalimide

Cat. No. B045453
CAS RN: 59353-62-7
M. Wt: 296.16 g/mol
InChI Key: BSLLSMVCLJZMHT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-Bromopentyl)phthalimide involves several key steps, including the reaction of phthalimide with bromine-containing compounds. A notable method includes the reaction of N-hydroxyphthalimide with propargyl bromide, leading to the generation of derivatives through processes like the Mannich reaction (Muhi-eldeen et al., 2012). Additionally, the interaction of N-(4-bromo butyl) phthalimide with phenyl telluro compounds under specific conditions forms various complexes, indicating its versatility in synthesis (Chopra et al., 2021).

Molecular Structure Analysis

The molecular structure of N-(4-Bromopentyl)phthalimide is characterized by its planar phthalimide group and the attached bromopentyl chain. X-ray diffraction studies provide insights into the spatial arrangement and bond lengths within the molecule, offering a foundation for understanding its chemical reactivity and properties (Batista et al., 2000).

Chemical Reactions and Properties

N-(4-Bromopentyl)phthalimide undergoes various chemical reactions, highlighting its reactivity and utility in organic synthesis. Its reactions include the base-catalyzed Lossen rearrangement and the acid-catalyzed Beckmann rearrangement, leading to the formation of different products depending on the conditions and reagents used (Fahmy et al., 1977).

Physical Properties Analysis

The physical properties of N-(4-Bromopentyl)phthalimide, such as solubility, melting point, and crystalline structure, are crucial for its application in various fields. These properties are influenced by the molecular structure and the nature of the substituents attached to the phthalimide core (Karthick et al., 2011).

Scientific Research Applications

  • A study by Vázquez, Rothman, and Imperiali (2004) highlighted the use of a new fluorescent amino acid, 4-(N,N-dimethylamino) phthalimide, which shows potential for sensing protein/protein interactions in solid phase peptide synthesis (Vázquez, Rothman, & Imperiali, 2004).

  • Mandal et al. (2002) discussed the solvation dynamics of 4-(N-bromoacetylamino)-phthalimide, a probe that shows promise in protein-bound microemulsions (Mandal et al., 2002).

  • N-[4-(phenyl telluro) butyl] phthalimide synthesized by Chopra et al. (2021) forms new mercury complexes, offering potential for new catalysts and pharmaceutical applications (Chopra et al., 2021).

  • N-(trifluoromethylthio)phthalimide, as explored by Pluta, Nikolaienko, and Rueping (2014), is a safe, shelf-stable reagent for direct trifluoromethylthiolation of boronic acids and alkynes, with potential applications in organic synthesis and pharmaceutical and agrochemical research and development (Pluta, Nikolaienko, & Rueping, 2014).

  • Kindahl and Chorell (2014) developed a one-step synthesis method for 4-amino substituted phthalimides, providing a convenient method for creating fluorescent probes and bioactive compounds for studying target binding and structure activity (Kindahl & Chorell, 2014).

Safety And Hazards

While specific safety and hazard information for N-(4-Bromopentyl)phthalimide was not found in the retrieved sources, general safety measures for handling chemicals should be followed. This includes avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

N-(4-Bromopentyl)phthalimide can be used to synthesize biologically important N4, N9-disubstituted 4,9-diaminoacridine derivatives . It is also used in the preparation of imidazo[4,5-b]pyridine derivatives applicable in the preparation of ketolide antibiotics . These applications suggest potential future directions in pharmaceutical research and development.

properties

IUPAC Name

2-(4-bromopentyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2/c1-9(14)5-4-8-15-12(16)10-6-2-3-7-11(10)13(15)17/h2-3,6-7,9H,4-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLLSMVCLJZMHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN1C(=O)C2=CC=CC=C2C1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40286649
Record name 1H-Isoindole-1,3(2H)-dione,2-(4-bromopentyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Bromopentyl)phthalimide

CAS RN

59353-62-7
Record name N-(4-Bromopentyl)phthalimide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46819
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Isoindole-1,3(2H)-dione,2-(4-bromopentyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A one liter, four necked round bottom flask equipped with a mechanical stirrer, thermowatch and condenser was charged with acetone (500 ml), potassium phthalimide (92.5 g, 0.5 moles) and 1,4-dibromopentane (153 g, 0.665 moles). The resulting mixture was refluxed for 24 hours (HPLC showed 2.5% unreacted phthalimide), then cooled to 15° C. Solid sodium bromide was removed by suction filtration and one wash of the cake with acetone (50 ml). The solvent was removed using a rotary evaporator to give 187.2 g of a crude viscous yellow oil. Excess 1,4-dibromopentane (34.5 g) was removed by vacuum distillation at 35-40° C./0.3 mm of pressure, leaving 144.6 g (97.7%) of a yellow viscous oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
92.5 g
Type
reactant
Reaction Step Two
Quantity
153 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
97.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Archer, P Osei-Gyimah… - Journal of Medicinal …, 1980 - ACS Publications
Antimalarial agents possessing suppressive activity are represented by many different structural types. 1 Onthe other hand,“the only drugs that accomplish radical cure in vivax malaria …
Number of citations: 17 pubs.acs.org
M Hayashi, H Miyake, S Kori, T Tanouchi… - Journal of Medicinal …, 1980 - ACS Publications
Prostaglandin F2a has a high luteolytic effect and is of interest because it is effective in controlling the reproduction of animals by synchronization of the sex cycle. 1 In order to develop …
Number of citations: 40 pubs.acs.org
JA McIntyre, J Castaner, M Bayes - Drugs of the future, 2003 - access.portico.org
Malaria is a significant public health problem in developing and third world countries. Plasmodium falciparum and Plasmodium vivax parasites are responsible for the majority of cases …
Number of citations: 9 access.portico.org
CC Cheng, PL Chien, DJ McCaustland, WH Burton… - 1971 - apps.dtic.mil
During the present report period, 40 compounds of the following categories have been synthesized, characterized, and submitted for antimalarial evaluation a compounds having a …
Number of citations: 2 apps.dtic.mil
RK Quinn - 2016 - search.proquest.com
This dissertation covers the development of a class of organic transformations. The first of these involve the development of amidyl radicals for the functionalization of unactivated …
Number of citations: 3 search.proquest.com
I Prop - Drugs of the Future, 2003
Number of citations: 0

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